Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Overview
Description
Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound with a unique structure that combines a furan ring and a pyrrole ring
Preparation Methods
The synthesis of methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves the Vilsmeier-Haack reaction. This reaction uses 4H-furo[3,2-b]pyrrole-5-carboxylate as the starting material, which is then treated with a formylating agent to introduce the formyl group at the 2-position . The reaction conditions often include the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents .
Chemical Reactions Analysis
Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the formyl group, to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the synthesis of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the furan and pyrrole rings provide a stable framework for various chemical transformations. These interactions can modulate biological pathways or contribute to the material properties of synthesized compounds .
Comparison with Similar Compounds
Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate can be compared with other similar compounds, such as:
Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate: This compound has a methyl group at the 4-position, which can influence its reactivity and applications.
Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate: The presence of a trifluoromethyl group can significantly alter the compound’s electronic properties and reactivity.
Methyl 2-cyano-4H-furo[3,2-b]pyrrole-5-carboxylate: The cyano group introduces additional functionality, making it useful for different synthetic applications.
Properties
IUPAC Name |
methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-9(12)7-3-8-6(10-7)2-5(4-11)14-8/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJJCRWCUARXEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(O2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660484 | |
Record name | Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164667-55-4 | |
Record name | Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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